(3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine
Description
(3As,7aS)-1-Methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridine scaffold. This compound belongs to a broader class of octahydropyrrolopyridine derivatives, which are frequently explored in medicinal chemistry due to their structural rigidity and ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
(3aS,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-6-4-7-8(10)3-2-5-9-7/h7-9H,2-6H2,1H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESUDRQFGPKYSI-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2[C@@H]1CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reduction of a pyrrolo[3,2-b]pyridine derivative using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further saturate the bicyclic structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom or the carbon framework.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas (H₂) are typical.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) are used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, (3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences between the target compound and related analogs:
Key Observations :
- Ring Fusion Position : Variations in pyrrolo-pyridine ring fusion (e.g., [3,2-b] vs. [3,4-c]) alter molecular geometry and binding modes.
- Substituent Impact : Methyl groups (as in the target compound) enhance lipophilicity, while ketones or esters (e.g., ) increase polarity or stability.
- Stereochemistry : The (3As,7aS) configuration in the target compound contrasts with (3aS,7aR) derivatives, affecting chiral recognition in biological systems .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 1-methyl group in the target compound likely increases membrane permeability compared to polar derivatives like (3aS,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridin-4-one .
- Biological Targets : Pyrrolopyridine derivatives are frequently associated with central nervous system (CNS) targets or enzymatic inhibition (e.g., ACE inhibitors like perindopril, a structurally distinct pyrrolidine derivative ).
- Thermodynamic Stability : tert-Butyl carbamate derivatives exhibit enhanced stability, making them preferred intermediates in drug synthesis .
Biological Activity
(3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development. This article summarizes the biological activity of this compound based on diverse sources.
- Molecular Formula : CHN
- Molecular Weight : 140.23 g/mol
- CAS Number : 2230912-48-6
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 140.23 g/mol |
| CAS Number | 2230912-48-6 |
The compound's biological activity can be attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist for retinol binding protein (RBP4), which plays a crucial role in the visual cycle and metabolic processes involving retinol. Inhibition of RBP4 could lead to reduced levels of circulating retinol and potentially modulate conditions such as age-related macular degeneration (AMD) .
Biological Activity Studies
Several studies have investigated the pharmacological effects of (3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine:
- RBP4 Antagonism : Research indicates that compounds similar to (3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine exhibit significant binding affinity to RBP4. This interaction has been shown to reduce serum RBP4 levels by over 85% in rodent models .
- Retinal Health : The modulation of RBP4 levels may slow the progression of geographic atrophy in AMD patients by reducing the accumulation of lipofuscin bisretinoids . This suggests a protective effect against retinal degeneration.
Case Studies
A notable case study involved the administration of a related compound in an animal model designed to mimic human AMD. The study found that chronic oral dosing resulted in a marked decrease in serum RBP4 levels and a corresponding reduction in retinal lipofuscin accumulation by approximately 50% . These findings support the potential therapeutic applications of this compound in ocular health.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
